5-Bromo-6-methoxypyridine-2,3-diamine

Medicinal Chemistry Heterocyclic Synthesis Reaction Optimization

Researchers face failed campaigns when using generic diaminopyridines due to mismatched substitution patterns altering nucleophilicity and cross-coupling regioselectivity. 5-Bromo-6-methoxypyridine-2,3-diamine (CAS 1181731-20-3) solves this with a validated C5 Br / C6 OMe pattern (LogP ~1.02, MW 218.05). - **Orthogonal handles**: Br for Suzuki/Buchwald-Hartwig; OMe for SNAr diversification. - **Fragment-friendly**: MW <300 Da, TPSA 74.16 Ų, ideal for fragment screening or imidazo[4,5-b]pyridine synthesis. - **Supply**: ≥98% purity, dark solid, 0-8°C storage. Available for immediate R&D shipment.

Molecular Formula C6H8BrN3O
Molecular Weight 218.05 g/mol
Cat. No. B12468309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-methoxypyridine-2,3-diamine
Molecular FormulaC6H8BrN3O
Molecular Weight218.05 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=N1)N)N)Br
InChIInChI=1S/C6H8BrN3O/c1-11-6-3(7)2-4(8)5(9)10-6/h2H,8H2,1H3,(H2,9,10)
InChIKeyKSJBPFNCGRYZFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-methoxypyridine-2,3-diamine: Identification & Specifications


5-Bromo-6-methoxypyridine-2,3-diamine (CAS 1181731-20-3) is a polyfunctionalized pyridine derivative bearing bromo, methoxy, and ortho-diamine substituents . Its molecular formula is C₆H₈BrN₃O, with a molecular weight of 218.05 g/mol . Commercially available with purities typically ≥97–98%, this compound is supplied as a black or dark solid and requires refrigerated storage (0–8°C) to maintain stability .

Dual C5-Br / C6-OMe substitution pattern enables orthogonal sequential derivatization
Suitable for imidazo[4,5-b]pyridine and fused heterocycle synthesis workflows
Requires refrigerated storage (0–8°C); cold-chain logistics should be factored into procurement

5-Bromo-6-methoxypyridine-2,3-diamine: Why Substitution Fails


The concurrent presence of a C5 bromine atom and a C6 methoxy group on the 2,3-diaminopyridine scaffold creates a unique electronic and steric environment not found in either des-bromo (e.g., 6-methoxypyridine-2,3-diamine) or des-methoxy (e.g., 5-bromo-2,3-pyridinediamine) analogs [1]. This specific substitution pattern alters key physicochemical properties—including lipophilicity (LogP ~1.02 versus ~2.17 for the des-methoxy bromo analog) and molecular weight—while also modulating the nucleophilicity of the ortho-diamine nitrogens, thereby influencing regioselectivity in subsequent condensations or cross-couplings [2]. Generic substitution without validating the exact substitution pattern can lead to divergent reaction outcomes, altered product profiles, and failed synthetic campaigns [1].

Regioselectivity shift
Substitution pattern uniquely modulates nucleophilicity of the ortho-diamine; des-bromo or des-methoxy analogs may alter condensation outcomes.
Physicochemical divergence
Lipophilicity and polar surface area differ from mono-substituted 2,3-diaminopyridines; property profiles are not interchangeable.
Storage incompatibility
Target requires cold-chain handling, while common bromo-only or methoxy-only analogs remain stable at ambient temperatures.

5-Bromo-6-methoxypyridine-2,3-diamine: Differentiation Evidence


Regioselectivity in Condensation Reactions

In a comparative study of 2,3-pyridinediamine (1a, X=H) and its 5-bromo analogue (1b, X=Br), the 5-bromo substituent was shown to participate in the unambiguous formation of 2-amino-3-arylideneaminopyridine derivatives upon condensation with aromatic aldehydes, with the structure confirmed by single-crystal X-ray analysis [1]. While the target compound (5-bromo-6-methoxy) was not directly studied in this work, the established influence of the C5 bromine on the regioselectivity of ortho-diamine condensations serves as a class-level inference that the combined 5-bromo and 6-methoxy substitution pattern will further modulate the electron density and steric accessibility of the 2- and 3-amino groups, thereby altering the course of similar cyclization or annulation reactions relative to unsubstituted or mono-substituted analogs [1].

Regioselectivity
Class-level
X-ray structure of 5-Br analog confirms regiochemistry; 6-OMe may further direct cyclization.
Regioselective outcome may differ from unsubstituted 2,3-diaminopyridine.
Target not directly studied; class-level inference from 5-bromo-2,3-pyridinediamine.
Medicinal Chemistry Heterocyclic Synthesis Reaction Optimization

Lipophilicity & Solubility Profile

The target compound exhibits a calculated LogP of 1.0171 . In comparison, the des-methoxy analog 5-bromo-2,3-pyridinediamine has a reported LogP of 2.1709, indicating significantly higher lipophilicity . Conversely, the des-bromo analog 6-methoxypyridine-2,3-diamine shows lower LogP values ranging from 0.129 to 1.242, reflecting increased hydrophilicity [1]. The target compound's intermediate LogP (approximately 1.02) positions it as a balanced scaffold that may offer improved aqueous solubility relative to the highly lipophilic bromo-only analog, while retaining sufficient membrane permeability compared to the methoxy-only analog .

Lipophilicity
Cross-study
LogP ~1.02 (calc.)
Des-Br: 0.13–1.24 | Des-OMe: 2.17
Intermediate lipophilicity may balance solubility and permeability.
Computed values; experimental verification recommended.
ADME Prediction Physicochemical Profiling Lead Optimization

Storage Stability Requirement

Commercial specifications from multiple vendors consistently mandate refrigerated storage for 5-bromo-6-methoxypyridine-2,3-diamine: 0–5°C (Sigma-Aldrich) or sealed dry storage at 2–8°C (ChemScene) . In contrast, the des-methoxy analog 5-bromo-2,3-pyridinediamine is specified for room temperature storage by multiple suppliers (e.g., TCI recommends <15°C, Sigma-Aldrich lists room temperature shipping/storage) . Similarly, 2,3-pyridinediamine is typically stored at ambient conditions . This divergence in storage requirements indicates that the 6-methoxy group, in conjunction with the 5-bromo and ortho-diamine functionalities, confers greater thermal or oxidative lability, necessitating cold-chain handling to preserve compound integrity.

Storage Stability
Data to verify
0–8°C refrigerated
Bromo-only analog: ambient
Cold-chain logistics required; stability may differ from room-temperature analogs.
Based on vendor specifications; actual shelf stability to be confirmed.
Compound Management Stability Studies Procurement Logistics

Molecular Weight & Polar Surface Area

The molecular weight of 5-bromo-6-methoxypyridine-2,3-diamine is 218.05 g/mol, with a TPSA of 74.16 Ų . In comparison, 5-bromo-2,3-pyridinediamine has a molecular weight of 188.03 g/mol and TPSA of ~64.93 Ų . 6-Methoxypyridine-2,3-diamine has a molecular weight of 139.15 g/mol and TPSA of ~74.16 Ų . The target compound thus adds approximately 30 Da (the mass of a methoxy group) relative to the bromo-only analog, and approximately 79 Da (the mass of a bromine atom) relative to the methoxy-only analog. This distinct molecular weight and TPSA profile places the compound in a different physicochemical space, which can be leveraged in fragment-based screening or when applying property-based filters (e.g., Rule of Three for fragments) .

MW / TPSA
Cross-study
218 Da | 74.2 Ų
Des-Br: 139 Da | 74.2 Ų; Des-OMe: 188 Da | 64.9 Ų
Fragment-like; occupies distinct property space for SAR exploration.
Calculated values; suitable for early-stage fragment screening.
Fragment-Based Drug Design Lead Identification Physicochemical Property Filtering

5-Bromo-6-methoxypyridine-2,3-diamine: Recommended Applications


Imidazo[4,5-b]pyridine Scaffold Synthesis

Building on the regioselectivity demonstrated for 5-bromo-2,3-pyridinediamine in forming 2-amino-3-arylideneamino derivatives followed by cyclization to imidazo[4,5-b]pyridines [1], researchers can employ 5-bromo-6-methoxypyridine-2,3-diamine as a starting material for analogous fused heterocycles. The additional 6-methoxy group introduces a further point of diversification and may modulate the electronic properties of the resulting tricyclic system. This application is particularly relevant for medicinal chemistry programs targeting kinase inhibitors or other ATP-competitive scaffolds where the imidazo[4,5-b]pyridine core is privileged [1].

Orthogonal Cross-Coupling & Nucleophilic Substitution

The presence of both a bromine atom (suitable for Pd-catalyzed cross-couplings such as Suzuki, Buchwald-Hartwig, or Sonogashira reactions) and a methoxy group (a potential leaving group under specific nucleophilic aromatic substitution conditions) makes 5-bromo-6-methoxypyridine-2,3-diamine a versatile orthogonal handle [1]. The intermediate LogP of ~1.02 further suggests that derived analogs may possess balanced drug-like properties, making this compound a strategic choice for parallel library synthesis where both lipophilic (via bromine replacement) and polar (via methoxy manipulation) vectors are explored .

Fragment-Based Drug Discovery Library Member

With a molecular weight of 218.05 Da and TPSA of 74.16 Ų, 5-bromo-6-methoxypyridine-2,3-diamine falls within the 'fragment' space (typically MW < 300 Da) and possesses a unique substitution pattern that differentiates it from common mono-substituted pyridine fragments [1]. Its intermediate LogP (~1.02) and dual amino groups (capable of forming hydrogen bonds with biological targets) make it a suitable candidate for fragment screening campaigns aimed at identifying novel chemical matter for challenging targets such as protein-protein interactions or allosteric kinase sites [1].

Application
Selection Property
Validation Focus
Imidazo[4,5-b]pyridine synthesis
Regioselectivity directed by C5-Br and C6-OMe
Confirm regioisomeric purity and cyclization efficiency
Orthogonal derivatization library
Dual handles: Br for cross-coupling, OMe for nucleophilic substitution
Assess Pd-catalyzed conditions and subsequent diversification tolerance
Fragment-based screening
Property space aligns with fragment library criteria
Evaluate binding efficiency and hydrogen-bond capability in assays

Technical Documentation Hub

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